7-脱甲氧基-7-氟埃维格韦拉韦

描述

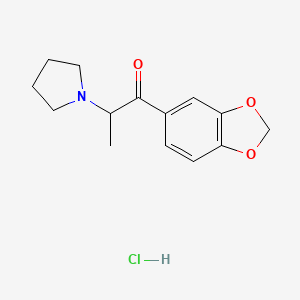

7-Desmethoxy-7-fluoro Elvitegravir (7-DMF-EVG) is an antiretroviral drug used to treat HIV infection. It belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). 7-DMF-EVG works by blocking the action of the HIV-1 enzyme reverse transcriptase, which is responsible for the replication of the virus. 7-DMF-EVG has been approved for use in combination with other antiretroviral drugs in the United States and Europe.

科学研究应用

埃维格韦拉韦对红细胞死亡的影响

埃维格韦拉韦是一种用于治疗 HIV 感染的抗病毒药物,因其可能引发红细胞自杀死亡的红细胞凋亡而受到研究。这种作用部分归因于细胞外 Ca2+ 的进入 (Bissinger 等,2016)。

合成改进

已经开发出一种改进的埃维格韦拉韦合成工艺,从市售的 2,4-二甲氧基苯乙酮开始,以 29.3% 的收率生成埃维格韦拉韦 (Rádl 等,2016)。

对脂肪细胞的影响

发现埃维格韦拉韦会损害人类脂肪细胞中的脂肪生成和代谢。这项研究重点介绍了其浓度依赖性作用,提供了对其对脂质代谢影响的见解 (Moure 等,2016)。

药代动力学和药效学特征

埃维格韦拉韦的药代动力学和药效学特征已得到广泛评估。这包括其代谢、药物-药物相互作用以及助推剂对其血浆暴露的影响 (Ramanathan 等,2011)。

对耐药性 HIV 1 型的活性

埃维格韦拉韦已显示出在 HIV RNA 水平 >1000 拷贝/mL 的治疗经验受试者中快速抑制病毒,包括那些具有蛋白酶耐药突变的受试者 (Zolopa 等,2010)。

埃维格韦拉韦类似物的 QSAR 分析

已经对埃维格韦拉韦类似物进行了定量构效关系 (QSAR) 分析,重点关注结构和理化描述符与药物活性之间的关系 (Satpathy 和 Ghosh,2011)。

埃维格韦拉韦的耐药性选择

已经对由于埃维格韦拉韦导致的 HIV-1 整合酶耐药突变的发展进行了研究,重点介绍了其对病毒复制适应性和耐药性特征的影响 (Margot 等,2012)。

治疗经验患者的疗效和安全性

埃维格韦拉韦的疗效和安全性已与治疗经验患者中的拉替格韦拉韦进行了比较,证明其疗效和耐受性特征相似 (Molina 等,2012)。

埃维格韦拉韦作为 HIV-1 整合酶抑制剂

埃维格韦拉韦作为一种有效的 HIV-1 整合酶抑制剂的作用已得到审查,重点介绍了其作用机制、对 HIV 和其他逆转录病毒的活性以及其耐药性特征 (Wills 和 Vega,2012)。

埃维格韦拉韦合配制方案

一项关于初始 HIV-1 治疗的埃维格韦拉韦合配制方案的研究将其疗效和安全性与利托那韦增强阿扎那韦方案进行了比较,证明了其作为每日一次单片方案的潜力 (Dejesus 等,2012)。

作用机制

- By inhibiting integrase, elvitegravir prevents the integration of HIV-1 DNA into the host genomic DNA. This action blocks the formation of the HIV-1 provirus and subsequently inhibits viral propagation .

- As a result, the formation of the HIV-1 provirus is inhibited, preventing further viral replication .

- Downstream effects include reduced viral load and improved immune function in HIV-infected individuals .

- Cellular effects include reduced viral replication, leading to improved immune function and decreased viral load in treated individuals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

7-Desmethoxy-7-fluoro Elvitegravir plays a crucial role in biochemical reactions by inhibiting the integrase enzyme of HIV-1. This enzyme is essential for the viral replication process, as it facilitates the integration of viral DNA into the host’s genomic DNA. By inhibiting this enzyme, 7-Desmethoxy-7-fluoro Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby preventing the propagation of the viral infection . The compound interacts with the integrase enzyme through binding interactions, which inhibit its activity and disrupt the viral replication cycle.

Cellular Effects

7-Desmethoxy-7-fluoro Elvitegravir has significant effects on various types of cells and cellular processes. In HIV-1 infected cells, the compound inhibits the integration of viral DNA into the host genome, thereby preventing the formation of the HIV-1 provirus. This inhibition leads to a reduction in viral replication and propagation . Additionally, 7-Desmethoxy-7-fluoro Elvitegravir influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the viral replication process and preventing the integration of viral DNA into the host genome.

Molecular Mechanism

The molecular mechanism of action of 7-Desmethoxy-7-fluoro Elvitegravir involves the inhibition of the integrase enzyme of HIV-1. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome . This binding interaction disrupts the viral replication cycle and prevents the formation of the HIV-1 provirus. Additionally, 7-Desmethoxy-7-fluoro Elvitegravir may also influence gene expression and cellular metabolism by inhibiting the integrase enzyme and preventing the integration of viral DNA into the host genome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Desmethoxy-7-fluoro Elvitegravir have been observed to change over time. The compound exhibits stability under various conditions, and its degradation products have been found to have significantly lower anti-HIV activity . Long-term studies have shown that 7-Desmethoxy-7-fluoro Elvitegravir maintains its inhibitory effects on the integrase enzyme and prevents the integration of viral DNA into the host genome over extended periods. The compound’s stability and degradation products may influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 7-Desmethoxy-7-fluoro Elvitegravir vary with different dosages in animal models. At lower doses, the compound effectively inhibits the integrase enzyme and prevents the integration of viral DNA into the host genome . At higher doses, 7-Desmethoxy-7-fluoro Elvitegravir may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s inhibitory effects on the integrase enzyme are maximized at specific dosages, beyond which adverse effects may occur.

Metabolic Pathways

7-Desmethoxy-7-fluoro Elvitegravir is primarily metabolized through oxidative metabolism via the cytochrome P450 3A enzyme (CYP3A) and glucuronidation via the UDP-glucuronosyltransferase enzymes UGT1A1 and UGT1A3 . The compound’s metabolites are found in the plasma at very low concentrations and exhibit considerably lower anti-HIV activity compared to the parent compound . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall antiviral activity.

Transport and Distribution

Within cells and tissues, 7-Desmethoxy-7-fluoro Elvitegravir is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions influence the compound’s bioavailability and overall antiviral activity. Additionally, the transport and distribution of 7-Desmethoxy-7-fluoro Elvitegravir may be affected by factors such as pH, temperature, and the presence of other biomolecules.

Subcellular Localization

7-Desmethoxy-7-fluoro Elvitegravir exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized within the nucleus, where it interacts with the integrase enzyme and prevents the integration of viral DNA into the host genome . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The localization of 7-Desmethoxy-7-fluoro Elvitegravir within the nucleus is crucial for its inhibitory effects on the integrase enzyme and its overall antiviral activity.

属性

IUPAC Name |

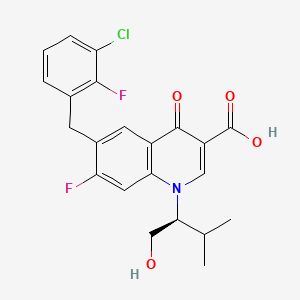

6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMVXGKCDWQKOQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730258 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869893-92-5 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)